2-Chlorophenylhydrazine hydrochloride
Overview
Description
2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis . It may also be used in pyrazoline synthesis .
Synthesis Analysis
The synthesis of 2-Chlorophenylhydrazine hydrochloride involves the use of concentrated hydrochloric acid added to phenylaniline. The resulting white suspension is cooled to 0°C, and an appropriate amount of water is added to dissolve the white solid . Another method involves diazotization, reduction reaction, and hydrolysis of 2-chlorine aniline. The reduction action uses sodium pyrosulfite as a reducer and is carried out under conditions of temperature between 10°C and 35°C and pH value between 7 and 9 .Molecular Structure Analysis
The molecular formula of 2-Chlorophenylhydrazine hydrochloride is C6H8Cl2N2 . Its average mass is 179.047 Da and its monoisotopic mass is 178.006454 Da .Chemical Reactions Analysis
2-Chlorophenylhydrazine hydrochloride can be used to produce N-azepan-2-ylidene-N′-(2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .Scientific Research Applications
Mycobacterium Resistance Study
2-Chlorophenylhydrazine hydrochloride is utilized in researching the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are antibiotics used to treat Mycobacterium tuberculosis .
Pyrazoline Synthesis
This compound may be employed in the synthesis of pyrazolines, which are a class of organic compounds with various pharmaceutical applications .
Organic Synthesis
It is used to produce N-azepan-2-ylidene-N’-(2-chloro-phenyl)-hydrazine through a reaction with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
Safety And Hazards
2-Chlorophenylhydrazine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
(2-chlorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODRSVGNHNKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961413 | |
Record name | (2-Chlorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylhydrazine hydrochloride | |
CAS RN |
41052-75-9 | |
Record name | 2-Chlorophenylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41052-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-chlorophenylhydrazine hydrochloride induce the expression of the EmrCABsm efflux pump in Stenotrophomonas maltophilia?
A: The research indicates that the EmrCABsm efflux pump in Stenotrophomonas maltophilia is not induced by 2-chlorophenylhydrazine hydrochloride. While 2-chlorophenylhydrazine hydrochloride is a known inducer for some MarR-type regulons, the study found that it did not derepress the emrRCABsm operon. [] This suggests that the EmrCABsm pump might have a distinct regulatory mechanism or substrate specificity compared to other MarR-regulated efflux pumps.
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